The synthesis of mipsagargin involves several steps that couple a PSMA-selective peptide substrate to a cytotoxic analog of thapsigargin. The key steps in its synthesis include:
Mipsagargin has the following chemical structure:
The specific arrangement allows for selective cleavage by PSMA, releasing the active cytotoxic component upon interaction with cancer cells .
Mipsagargin undergoes several key chemical reactions:
The mechanism of action for mipsagargin can be summarized in several steps:
Mipsagargin exhibits several notable physical and chemical properties:
Mipsagargin is primarily being explored for its applications in oncology:
Thapsia garganica (Apiaceae), known as "deadly carrot," is a Mediterranean plant whose roots and fruits have been used in traditional medicine for over 2,300 years. Historical records from Hippocrates (4th century BCE) and Gerard's Herball (1597) document its application for rheumatic pain, pulmonary diseases, and female infertility, despite its skin-irritating properties. Moroccan folk practitioners employed Thapsia resin as a counter-irritant for rheumatism and as a treatment for sterility and weight gain [5] [8]. The plant's toxicity to livestock, particularly sheep and cattle, underscored its bioactivity, ultimately leading Danish pharmacognosist Søren Brøgger Christensen to isolate thapsigargin (TG) in 1978. This sesquiterpene lactone constituted 0.2%–1.5% of dried plant tissues, with highest concentrations in fruits and roots [1] [8].
Table 1: Traditional Uses of Thapsia garganica
Historical Period | Region | Medical Applications | Documentation Source |
---|---|---|---|
4th Century BCE | Greece | Rheumatism, lung diseases | Hippocratic texts |
16th Century | Europe | Plasters for catarrh, rheumatic pain | Gerard's Herball (1597) |
19th Century | Morocco | Female sterility, weight gain | Ethnobotanical studies |
Modern Era | Rural Morocco | Counter-irritant, pulmonary treatments | Bellakhdar (1997) |
Chemotaxonomic studies revealed TG as a guaianolide-type sesquiterpene lactone characterized by a complex structure of three fused rings (cycloheptane, cyclopentene, γ-lactone). Its structural complexity challenged synthetic chemists, with the first total synthesis achieved in 2007 via a 42-step process yielding only 0.6% product [2] [8].
Thapsigargin’s mechanism of action was elucidated in the 1980s–1990s when researchers discovered its potent inhibition of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump. TG binds irreversibly to SERCA at nanomolar concentrations (IC₅₀ ~10 nM), specifically stabilizing the enzyme’s calcium-free E2 conformational state. This prevents Ca²⁺ translocation from the cytosol to the endoplasmic reticulum (ER) lumen, disrupting cellular calcium homeostasis [1] [2] [6].
The physiological consequences are profound:
Table 2: Key Molecular Events in TG-Induced Apoptosis
Target | Effect | Downstream Consequence | Experimental Evidence |
---|---|---|---|
SERCA 2b | Irreversible inhibition (E2 state) | ER Ca²⁺ depletion (<100 μM) | ³²P-ATPase assays in microsomes |
Mitochondria | BAD-dependent MPTP opening | Cytochrome C release | Prostate cancer models (LNCaP, PC3) |
Caspases | Caspase-8/-9 activation | DNA fragmentation via endonucleases | HCT116 colorectal carcinoma studies |
UPR Sensors | PERK/eIF2α/ATF4 axis activation | CHOP-mediated DR5 transcription | XBP1 splicing assays in myeloma cells |
In prostate cancer models, TG induced apoptosis in androgen-independent cells at 50–100 nM concentrations within 24–48 hours, validating its cytotoxicity but revealing a critical limitation: no therapeutic index due to equal toxicity in normal cells [1] [4].
To overcome thapsigargin’s systemic toxicity and hydrophobicity, researchers at Johns Hopkins University engineered prodrugs by:
Table 3: Evolution of Thapsigargin Prodrug Platforms
Prodrug | Targeting Moiety | Activating Protease | Therapeutic Application | Development Status |
---|---|---|---|---|
Mipsagargin | Asp-γGlu-γGlu-γGlu | PSMA (FOLH1) | Solid tumor vasculature | Phase II trials (NCT01056029) |
PSA-TG | Leu-Ser-Lys-Leu-Gln | KLK3 (Prostate-Specific Antigen) | Prostate cancer | Preclinical |
FAP-TG | Gly-Pro-Arg-Ser-Ala | Fibroblast Activation Protein | Stroma-rich carcinomas | Preclinical |
hK2-TG | Ser-Ser-Tyr-Tyr | Kallikrein-related peptidase 2 | Prostate/ovarian cancers | Preclinical |
Preclinical validation showed mipsagargin’s tumor-selective effects:
Current phase II trials focus on PSMA-positive tumors, hepatocellular carcinoma, and glioblastoma, marking thapsigargin’s evolution from a toxic botanical compound to a precision oncology tool [4] [10].
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: